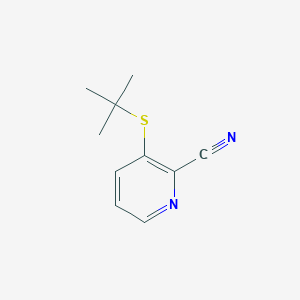

3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Description

BenchChem offers high-quality 3-tert-Butylsulfanyl-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-tert-Butylsulfanyl-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tert-butylsulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-10(2,3)13-9-5-4-6-12-8(9)7-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYCFYNBUBXWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401015 | |

| Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178811-40-0 | |

| Record name | 3-(tert-Butylsulfanyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a chemical intermediate relevant in medicinal chemistry. The data presented is compiled from publicly available safety data sheets and chemical supplier information.

Chemical Identity and Structure

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a substituted pyridine derivative. Its structural information and key identifiers are crucial for accurate documentation and research.

-

IUPAC Name: 3-(tert-butylthio)pyridine-2-carbonitrile

-

Synonyms: 3-TERT-BUTYLTHIO-2-CYANOPYRIDINE, 3-(TERT-BUTYLTHIO)PICOLINONITRILE, 3-[(1,1-DiMethylethyl)thio]-2-pyridinecarbonitrile[1]

-

InChI Key: VOYCFYNBUBXWDL-UHFFFAOYSA-N

-

SMILES: CC(C)(C)Sc1cccnc1C#N

Physicochemical Properties

The quantitative physical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups, purification, and storage.

| Property | Value | Source(s) |

| Molecular Weight | 192.28 g/mol | [1][2] |

| Physical State | Yellow Oil / Solid | [2] |

| Melting Point | 38.3 - 38.6 °C | [1][2] |

| Boiling Point | 322.7 °C at 760 mmHg | [2] |

| Density | 1.11 g/cm³ | [2] |

| Flash Point | 149 °C | [2] |

| Vapor Pressure | 0.000274 mmHg at 25 °C | [2] |

Solubility: The compound is reported to be soluble in dichloromethane and ethyl acetate[2].

Experimental Protocols

Detailed experimental protocols for the specific synthesis or analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are not available in the reviewed literature. The compound is primarily referenced as an intermediate in the synthesis of more complex molecules. For instance, synthesis of related pyridine-carbonitrile structures has been described in the context of creating electron-transporting materials, which involved multi-step reactions starting from precursors like 4-bromobenzaldehyde[3].

Biological Relevance and Signaling Pathways

While 3-tert-Butylsulfanyl-pyridine-2-carbonitrile itself is not reported to be a bioactive agent, its structural motif is a key component of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). One such derivative, AM103 (GSK2190914), incorporates this moiety and has been investigated for the treatment of inflammatory conditions like asthma[4][5][6].

FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The mechanism involves FLAP binding to arachidonic acid and presenting it to the 5-lipoxygenase (5-LO) enzyme. Inhibition of FLAP effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).

The logical relationship in this pathway and the point of inhibition are illustrated in the diagram below.

Safety and Handling

Based on available safety information, 3-tert-Butylsulfanyl-pyridine-2-carbonitrile should be handled with care in a laboratory setting.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Storage Class: 11 (Combustible Solids)

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety protocols, consult the full Safety Data Sheet (SDS) from the supplier[2].

References

- 1. chemwhat.com [chemwhat.com]

- 2. 3-TERT-BUTYLSULFANYL-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 3. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. While specific experimental and biological data for this compound are limited in publicly accessible literature, this document compiles available information and presents a theoretical framework for its synthesis and characterization based on established chemical principles and data for related compounds.

Chemical Identity and Physicochemical Properties

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a substituted pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds and approved drugs, making its derivatives of interest in medicinal chemistry and drug discovery.[1] The presence of a cyano group and a tert-butylsulfanyl substituent at positions 2 and 3, respectively, offers unique electronic and steric properties that could influence its biological activity and pharmacokinetic profile.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-(tert-butylsulfanyl)pyridine-2-carbonitrile | [2] |

| Synonyms | 3-tert-Butylthio-2-cyanopyridine, 3-(tert-Butylthio)picolinonitrile | [2] |

| CAS Number | 178811-40-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂N₂S | [2][3] |

| Molecular Weight | 192.28 g/mol | [2][3] |

| Physical State | Solid / Oil (Conflicting reports) | [3] |

| Color | Yellow | [3] |

| Melting Point | 38.3 - 38.6 °C | [3] |

| Boiling Point | 322.7 °C at 760 mmHg | [3] |

| Density | 1.11 g/cm³ | [3] |

| Solubility | Dichloromethane, Ethyl Acetate | [3] |

| Flash Point | 149 °C | [3] |

| Vapor Pressure | 0.000274 mmHg at 25 °C | [3] |

| SMILES String | CC(C)(C)Sc1cccnc1C#N | |

| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N |

Proposed Synthesis

Proposed Experimental Protocol

Reaction: Nucleophilic aromatic substitution of 3-bromo-pyridine-2-carbonitrile with sodium tert-butylthiolate.

Materials:

-

3-bromo-pyridine-2-carbonitrile

-

2-Methyl-2-propanethiol (tert-butylthiol)

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-methyl-2-propanethiol (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium thiolate.

-

Add a solution of 3-bromo-pyridine-2-carbonitrile (1.0 equivalent) in anhydrous DMF to the thiolate solution.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Visualization of the Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Spectroscopic Characterization (Predicted)

As experimental spectroscopic data are not available, the following are predictions based on the chemical structure.

-

¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, likely in the range of 1.3-1.6 ppm. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region (typically 7.0-8.5 ppm), with coupling patterns consistent with a 2,3-disubstituted pyridine.

-

¹³C NMR: The spectrum would show signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The six carbons of the pyridine ring (including the cyano-substituted carbon) would have distinct chemical shifts, with the carbon attached to the sulfur atom being significantly influenced. The nitrile carbon would also have a characteristic signal.

-

IR Spectroscopy: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the pyridine ring, would also be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group.

Biological Activity and Potential Applications

There is no specific information in the public domain regarding the biological activity of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. However, the pyridine scaffold is a key component in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5] Derivatives of 2-amino-3-cyanopyridine have been investigated as carbonic anhydrase inhibitors.[6]

Given the diverse biological roles of substituted pyridines, 3-tert-Butylsulfanyl-pyridine-2-carbonitrile could be a valuable candidate for screening in various drug discovery programs. Its unique substitution pattern may lead to novel interactions with biological targets. Further research is required to elucidate any potential therapeutic applications.

Safety Information

Safety data sheets indicate that 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is harmful if swallowed.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.

Table 2: Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

Conclusion

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a chemical compound with well-defined physical properties but limited publicly available information regarding its synthesis, spectroscopic characterization, and biological activity. This guide has provided a summary of the known data and a proposed synthetic route to facilitate further research. The pyridine core suggests potential for biological activity, making this compound an interesting subject for future investigation in medicinal chemistry and drug development. Experimental validation of the proposed synthesis and comprehensive biological screening are necessary next steps to unlock the full potential of this molecule.

References

- 1. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-TERT-BUTYLSULFANYL-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS 178811-40-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. Extensive searches of scientific literature and patent databases did not yield detailed experimental protocols for its synthesis, specific biological activity data, or its involvement in defined signaling pathways. The information presented is based on data from chemical suppliers and general knowledge of related chemical structures.

Core Compound Identification and Properties

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a heterocyclic organic compound incorporating a pyridine ring substituted with a tert-butylsulfanyl group and a nitrile group. Its unique structural features make it a potential building block in medicinal chemistry and materials science.

| Property | Value | Reference(s) |

| CAS Number | 178811-40-0 | |

| Molecular Formula | C₁₀H₁₂N₂S | |

| Molecular Weight | 192.28 g/mol | |

| Physical State | Solid or Oil | |

| Melting Point | 38.3-38.6 °C | |

| Boiling Point | 322.7 °C at 760 mmHg | |

| Density | 1.11 g/cm³ | |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Chemical Structure and Physicochemical Data

The structure of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is characterized by a pyridine core, which is known to be a privileged scaffold in drug discovery due to its ability to participate in hydrogen bonding and other molecular interactions. The presence of a nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. The bulky tert-butylsulfanyl group can influence the compound's lipophilicity and steric profile.

Structural Diagram:

An In-depth Technical Guide to the Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a key intermediate in the development of pharmacologically active molecules. This document details the most plausible synthetic methodology, presents relevant chemical data in a structured format, and includes a detailed experimental protocol.

Introduction

3-tert-Butylsulfanyl-pyridine-2-carbonitrile, with the chemical formula C₁₀H₁₂N₂S, is a substituted pyridine derivative. Its structural features, particularly the presence of a nitrile group and a bulky tert-butylthio substituent, make it a valuable building block in medicinal chemistry. Notably, it serves as a crucial intermediate in the synthesis of potent 5-lipoxygenase-activating protein (FLAP) inhibitors, which are under investigation for the treatment of inflammatory diseases. This guide focuses on the chemical synthesis of this compound, providing a robust protocol for its preparation in a laboratory setting.

Synthetic Pathway

The most direct and efficient method for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class in heterocyclic chemistry is particularly effective for pyridines activated by electron-withdrawing groups, such as the nitrile group at the 2-position.

The proposed synthetic pathway involves the reaction of a 3-halopyridine-2-carbonitrile with a tert-butylthiolate nucleophile. The halogen at the 3-position acts as a leaving group, which is displaced by the sulfur nucleophile. The tert-butylthiolate is typically generated in situ from 2-methyl-2-propanethiol (tert-butyl mercaptan) and a suitable base.

Figure 1: Proposed synthetic pathway for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile via SNAr.

Data Presentation

This section summarizes the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 3-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | 138.56 | Solid | 83-84 | Not available |

| 2-Methyl-2-propanethiol | C₄H₁₀S | 90.19 | Liquid | -0.5 | 62-64 |

| 3-tert-Butylsulfanyl-pyridine-2-carbonitrile | C₁₀H₁₂N₂S | 192.28 | Solid | 38.3-38.6[1] | 322.7 at 760 mmHg[1] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile based on the principles of nucleophilic aromatic substitution. This procedure is adapted from general methods for similar transformations on the pyridine ring.

4.1. Materials and Reagents

-

3-Chloropyridine-2-carbonitrile

-

2-Methyl-2-propanethiol (tert-butyl mercaptan)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

4.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

4.3. Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.

-

Formation of the Nucleophile: Carefully add sodium hydride (1.2 equivalents) to the cooled DMF with stirring. To this suspension, add 2-methyl-2-propanethiol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium tert-butylthiolate.

-

Nucleophilic Aromatic Substitution: Dissolve 3-chloropyridine-2-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-tert-Butylsulfanyl-pyridine-2-carbonitrile as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of the target compound.

Figure 2: Experimental workflow for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Conclusion

The synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile can be reliably achieved through a nucleophilic aromatic substitution reaction. The provided protocol offers a detailed guide for researchers to produce this valuable intermediate. Careful execution of the experimental steps, particularly maintaining anhydrous and inert conditions during the formation of the nucleophile, is crucial for achieving a good yield and purity of the final product. This technical guide serves as a foundational resource for the synthesis of this and structurally related compounds for applications in drug discovery and development.

References

Spectroscopic data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Physicochemical Properties

Basic physical and chemical properties of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are summarized in Table 1. This data is crucial for handling, storage, and experimental design.

Table 1: Physicochemical Data of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂S |

| Molecular Weight | 192.28 g/mol |

| CAS Number | 178811-40-0 |

| Appearance | Solid |

| Melting Point | 38.3-38.6 °C |

| Boiling Point | 322.7 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| Solubility | Dichloromethane, Ethyl Acetate |

Spectroscopic Data

A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. The expected spectral data, based on its chemical structure, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the tert-butyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with characteristic shifts for the pyridine ring carbons, the nitrile carbon, and the carbons of the tert-butyl group.

Note: Experimentally obtained NMR data for this specific compound is not publicly available. The expected chemical shifts are based on computational predictions and analysis of similar structures.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220-2240 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| C=C, C=N (Pyridine ring) | ~1400-1600 |

| C-S | ~600-800 |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z 192.28. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the pyridine ring.

Experimental Protocols

While a specific, detailed synthesis protocol for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is not widely published, a plausible synthetic route can be devised based on common organic chemistry reactions. A potential method involves the nucleophilic aromatic substitution of a suitable pyridine precursor.

Proposed Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Reaction: 3-Halo-pyridine-2-carbonitrile with sodium tert-butylthiolate.

Reagents and Materials:

-

3-Bromo-pyridine-2-carbonitrile (or 3-Chloro-pyridine-2-carbonitrile)

-

Sodium tert-butylthiolate (can be prepared in situ from tert-butylthiol and a strong base like sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-pyridine-2-carbonitrile in the chosen anhydrous solvent.

-

Add sodium tert-butylthiolate to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Characterization: The identity and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

To further clarify the proposed experimental workflow, a diagram generated using Graphviz is provided below.

Caption: Proposed synthesis workflow for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Disclaimer: The provided spectroscopic data and experimental protocol are based on chemical principles and data for analogous compounds. Experimental validation is required for confirmation.

An In-depth Technical Guide to the NMR Analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. Due to the limited availability of specific experimental data for this compound in published literature, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides generalized experimental protocols applicable to its analysis. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon (¹³C) nuclei of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile. These predictions are based on the analysis of its structural features, including the pyridine ring, the tert-butyl group, and the nitrile functional group. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-withdrawing nitrile group and the sulfur substituent. The tert-butyl group should present a characteristic singlet in the aliphatic region of the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.50 - 7.70 | dd | J = 8.0, 4.0 |

| H-5 | 7.20 - 7.40 | dd | J = 8.0, 1.0 |

| H-6 | 8.50 - 8.70 | dd | J = 4.0, 1.0 |

| -C(CH₃)₃ | 1.40 - 1.60 | s | - |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 115 - 120 |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 150 - 155 |

| -C≡N | 117 - 122 |

| -S-C (CH₃)₃ | 45 - 50 |

| -S-C(C H₃)₃ | 30 - 35 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and NMR analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

2.1 Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

A potential synthetic route to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile could involve the nucleophilic aromatic substitution of a suitable starting material, such as 3-halo-pyridine-2-carbonitrile, with sodium tert-butylthiolate.

-

Materials: 3-chloropyridine-2-carbonitrile, sodium tert-butylthiolate, anhydrous N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 3-chloropyridine-2-carbonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium tert-butylthiolate (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2.2 NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

For ¹³C NMR, a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans are commonly used.

-

Perform additional 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the complete assignment of proton and carbon signals.

-

Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the structural elucidation of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile using NMR spectroscopy.

Caption: Workflow for Synthesis, NMR Analysis, and Structural Confirmation.

Key Signaling Pathway Analysis (Hypothetical)

While no specific signaling pathways involving 3-tert-Butylsulfanyl-pyridine-2-carbonitrile have been documented, compounds with similar structural motifs (e.g., substituted pyridines) are often investigated for their potential as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

Caption: Hypothetical Kinase Inhibition Pathway.

An In-depth Technical Guide to the Mass Spectrometry of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a compound of interest in medicinal chemistry and drug discovery. This document outlines potential fragmentation patterns, experimental protocols for analysis, and visual workflows to aid in the characterization of this and structurally similar molecules.

Molecular Profile

3-tert-Butylsulfanyl-pyridine-2-carbonitrile has the following key properties:

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) that could be observed in an EI mass spectrum.

| Predicted Ion | m/z (amu) | Structure | Notes |

| [M]⁺ | 192.28 | C₁₀H₁₂N₂S⁺ | Molecular Ion |

| [M - CH₃]⁺ | 177.25 | C₉H₉N₂S⁺ | Loss of a methyl radical from the tert-butyl group. |

| [M - C₄H₉]⁺ | 135.04 | C₆H₃N₂S⁺ | Loss of the tert-butyl radical, a common fragmentation for tert-butyl containing compounds. This is often a stable and prominent fragment. |

| [C₄H₉]⁺ | 57.11 | C₄H₉⁺ | tert-Butyl carbocation, a very common and stable fragment. |

| [C₅H₄N-CN]⁺ | 104.04 | C₆H₄N₂⁺ | Pyridine-2-carbonitrile cation radical, resulting from cleavage of the C-S bond. |

Hypothetical Fragmentation Pathway

The fragmentation of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile under Electron Ionization (EI) is expected to initiate with the removal of an electron to form the molecular ion [M]⁺. Subsequent fragmentation would likely proceed through characteristic pathways for tert-butyl thioethers and aromatic nitriles.

Caption: Predicted Electron Ionization (EI) fragmentation pathway of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for the analysis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Sample Preparation:

- Dissolve 1 mg of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

- Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS System and Conditions:

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

- Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:

- Initial temperature: 50°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- Mass Spectrometer: Agilent 5977B MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-450.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

3. Data Acquisition and Analysis:

- Acquire data in full scan mode.

- Process the data using the instrument's software (e.g., Agilent MassHunter).

- Identify the peak corresponding to 3-tert-Butylsulfanyl-pyridine-2-carbonitrile based on its retention time.

- Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

- Compare the obtained spectrum with the predicted fragmentation pattern.

General Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a small molecule like 3-tert-Butylsulfanyl-pyridine-2-carbonitrile using mass spectrometry.

References

Nucleophilic Addition and Hydrolysis to Carboxamides and Carboxylic Acids

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in Pyridine-2-carbonitriles

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the nitrile group in pyridine-2-carbonitriles (also known as 2-cyanopyridines). The inherent electronic properties of this scaffold make it a versatile and crucial intermediate in the synthesis of a diverse range of heterocyclic compounds for applications in medicinal chemistry, agrochemicals, and materials science.[1]

The reactivity of pyridine-2-carbonitrile is primarily dictated by the electrophilic nature of the nitrile carbon. This electrophilicity is a result of the strong electron-withdrawing effect of the nitrile nitrogen, a characteristic that is significantly amplified by the adjacent electron-deficient pyridine ring.[1][2] This activation renders the nitrile group susceptible to a variety of transformations, including nucleophilic additions, reductions, and cycloadditions.

One of the most fundamental reactions of nitriles is their hydrolysis to carboxylic acids. This transformation typically proceeds under acidic or basic conditions through a pyridine-2-carboxamide intermediate.[2][3][4][5] Base-catalyzed hydrolysis is particularly common, initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][5]

Reaction Mechanism: Base-Catalyzed Hydrolysis

The mechanism involves the initial formation of an iminate anion, which tautomerizes to an amide. Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylate, which is then protonated to yield the carboxylic acid.

References

The Tert-Butylthio Group: A Key Modulator in Pyridine-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure. The strategic functionalization of the pyridine ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various substituents employed, the tert-butylthio group (–S–C(CH₃)₃) has emerged as a significant modulator, imparting unique characteristics to pyridine derivatives that have been exploited in diverse therapeutic areas. This technical guide provides a comprehensive overview of the role of the tert-butylthio group in pyridine derivatives, covering their synthesis, physicochemical impact, and multifaceted biological activities.

Synthesis of Tert-Butylthio Pyridine Derivatives

The most prevalent method for synthesizing tert-butylthio pyridine derivatives is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a halide (commonly chloro- or bromo-) from an electron-deficient pyridine ring by a sulfur-based nucleophile. The pyridine ring's inherent electron deficiency, particularly at the 2- and 4-positions, facilitates this attack.[2][3]

The reaction is generally carried out by treating a halopyridine with a tert-butylthiolate salt, such as sodium or potassium tert-butylthiolate. These reactions may require elevated temperatures and are often conducted in polar aprotic solvents like DMF or DMSO to ensure solubility of the reagents and facilitate the substitution process.[4]

Experimental Protocols

Representative Protocol: Synthesis of 2-(tert-butylthio)pyridine via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 2-(tert-butylthio)pyridine from 2-chloropyridine and sodium tert-butylthiolate, based on established SNAr principles.[4]

Materials:

-

2-Chloropyridine

-

Sodium tert-butylthiolate (NaStBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium tert-butylthiolate (1.1 equivalents).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the thiolate. Stir the mixture until a homogenous solution is formed.

-

Substrate Addition: Add 2-chloropyridine (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(tert-butylthio)pyridine.

Physicochemical Properties and Their Implications

The introduction of a tert-butylthio group significantly alters the physicochemical profile of the parent pyridine molecule. These changes are crucial for modulating drug-like properties such as solubility, lipophilicity, metabolic stability, and target engagement.

-

Lipophilicity: The tert-butyl group is large and nonpolar, leading to a substantial increase in the lipophilicity (logP) of the molecule. This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity may also lead to poor solubility and increased off-target effects.

-

Steric Hindrance: The bulky nature of the tert-butyl group provides considerable steric hindrance. This can be strategically used to control the molecule's conformation, prevent unwanted metabolic reactions at adjacent sites, and enhance selectivity by preventing binding to off-targets with smaller binding pockets.

-

Electronic Effects: The sulfur atom of the thioether is a weak electron-donating group through resonance but can also exhibit inductive electron-withdrawing effects. This can subtly modulate the electron density of the pyridine ring, influencing its pKa and ability to form hydrogen bonds.

-

Metabolic Handle: The thioether linkage can be a site for metabolism, specifically oxidation to the corresponding sulfoxide and sulfone. These metabolites often have different polarity and activity profiles, which can be designed into a prodrug strategy or, conversely, may represent a metabolic liability.

Table 1: Physicochemical Properties of Selected Pyridine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) |

| Pyridine | C₅H₅N | 79.10 | 115.5 | 5.19 |

| 3-(tert-butylthio)pyridine[5] | C₉H₁₃NS | 167.27 | 50 (at 0.18 Torr) | 4.04 |

| 4-tert-Butylpyridine[6] | C₉H₁₃N | 135.21 | 196-197 | 5.99 |

| 4-tert-Butyl-3-(tert-butylthio)pyridine[7] | C₁₃H₂₁NS | 223.38 | Not Available | Not Available |

Data sourced from PubChem and other chemical databases.[5][6][7]

Biological Activities and Therapeutic Applications

Pyridine derivatives bearing a tert-butylthio or related thioalkyl group have demonstrated a wide spectrum of biological activities, highlighting their potential in various therapeutic areas.

Psychotropic and Neurotropic Activities

Recent studies have highlighted the potential of thioalkyl pyridine derivatives as agents targeting the central nervous system. These compounds have shown promising anticonvulsant, sedative, and anxiolytic properties.

Notably, certain 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated significant anxiolytic activity, in some cases reported to be approximately four times more potent than the benchmark drug diazepam. These compounds were also found to exhibit low toxicity and did not induce muscle relaxation at the studied doses, suggesting a favorable safety profile.

Table 2: Anxiolytic Activity of Selected Thioalkyl Pyridine Derivatives

| Compound Class | Observation | Reference Compound |

| 6-amino-2-thioalkyl-4-phenylnicotinate derivatives | Significant anxiolytic activity, ~4x more potent than Diazepam. | Diazepam |

| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Anxiolytic activity ~2x greater than Diazepam. | Diazepam |

Data is qualitative based on comparative statements in the cited literature.

Enzyme Inhibition

The tert-butylthio pyridine scaffold has been explored for its ability to inhibit various enzymes implicated in disease.

-

Hydrogen Sulfide (H₂S) Synthesizing Enzymes: A library of pyridine derivatives was screened against human H₂S-synthesizing enzymes (CBS, CSE, and MST).[4] While most derivatives were inactive, two compounds sharing a similar scaffold demonstrated weak inhibitory activity against both cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), indicating that the pyridine core could serve as a starting point for developing more potent inhibitors.[4]

Table 3: Inhibition of H₂S-Synthesizing Enzymes by Pyridine Derivatives

| Compound ID | Concentration | % Inhibition of tCBS | % Inhibition of CSE |

| C30 | 1 mM | ~50% | ~40% |

| C31 | 0.5 mM | ~40% | ~60% |

Data sourced from Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes.[4]

-

Carbonic Anhydrase (CA) Inhibition: Pyridine-3-sulfonamide derivatives have been extensively studied as inhibitors of carbonic anhydrase isoforms, some of which are associated with cancer (hCA IX and XII). The addition of various "tail" moieties to this scaffold allows for modulation of potency and selectivity. While not always featuring a tert-butylthio group specifically, the structure-activity relationship studies in this class underscore the importance of substitution on the pyridine ring for achieving high affinity and isoform selectivity.

Anti-inflammatory Activity

Pyridine derivatives have also been investigated for their anti-inflammatory properties. A series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamides were synthesized and evaluated for their ability to inhibit the production of inflammatory mediators in LPS-induced macrophage cells. Several compounds showed significant inhibition of nitric oxide (NO) and prostaglandin E2 (PGE₂), with the most potent compounds (8d and 9k) exhibiting over 80% PGE₂ inhibition at a 10 μM concentration. Furthermore, compound 9k demonstrated concentration-dependent inhibition of the pro-inflammatory cytokines IL-6 and TNF-α.

Table 4: Anti-inflammatory Activity of Pyrazole-Pyridine Derivatives

| Compound ID | % Inhibition of NO (at 10 µM) | % Inhibition of PGE₂ (at 10 µM) | % Inhibition of IL-6 (at 10 µM) | % Inhibition of TNF-α (at 10 µM) |

| 8d | 30% | >80% | Not Reported | Not Reported |

| 9d | 27% | Not Reported | Not Reported | Not Reported |

| 9k | 24% | >80% | >60% | >60% |

Data sourced from Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives...

Receptor Modulation

The versatility of the substituted pyridine scaffold extends to the modulation of various cell surface and nuclear receptors.

-

Sphingosine-1-phosphate receptor 1 (S1P₁) Agonists: Extensive structure-activity relationship (SAR) studies on pyridine derivatives led to the discovery of potent and selective S1P₁ agonists. One such 1,3-thiazole derivative (24c) containing a substituted pyridine moiety exhibited an EC₅₀ value of 3.4 nM for human S1P₁ with over 5800-fold selectivity against the S1P₃ subtype, which is associated with cardiovascular side effects.

-

Other Receptors: Pyridine derivatives have been identified as modulators for a range of other important drug targets, including cannabinoid receptors (CB1), metabotropic glutamate receptors (mGluR1), and nicotinic receptors, highlighting the broad applicability of this chemical class in drug discovery.

Mandatory Visualizations

Caption: General workflow for synthesizing tert-butylthio pyridines via SNAr.

Caption: Modulation of a GPCR signaling pathway by a pyridine derivative agonist.

Caption: Key factors influencing the biological activity of substituted pyridines.

Conclusion

The tert-butylthio group serves as a powerful and versatile substituent in the design of novel pyridine-based therapeutic agents. Its introduction provides a key handle to modulate critical physicochemical properties, including lipophilicity and steric bulk, which in turn govern the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. As demonstrated, this strategic modification has led to the development of compounds with a wide array of biological activities, from potent CNS modulators and enzyme inhibitors to highly selective receptor agonists. The straightforward synthesis, typically via nucleophilic aromatic substitution, further enhances the appeal of this scaffold. Future research will undoubtedly continue to leverage the unique properties of the tert-butylthio group to refine existing drug candidates and explore new therapeutic applications for this privileged class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive analysis of the solubility of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS: 178811-40-0). Due to the limited availability of quantitative solubility data in public literature, this guide offers a predictive analysis based on the compound's molecular structure, summarizes known qualitative data, and provides detailed experimental protocols for researchers to determine precise solubility values. This document is intended to serve as a foundational resource for professionals in drug development and chemical research.

Introduction and Predictive Solubility Analysis

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine ring substituted with a polar nitrile group and a bulky, non-polar tert-butylsulfanyl group. This distinct combination of functional groups dictates its solubility profile, creating a molecule with amphipathic characteristics.

-

Pyridine Ring and Nitrile Group : The nitrogen atom in the pyridine ring and the cyano group (-C≡N) introduce polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, which generally promotes solubility in polar protic solvents[1]. Similarly, the nitrile group is polar and can interact with polar solvents[1][2]. The parent molecule, pyridine-2-carbonitrile, is known to be soluble in water and other polar solvents like alcohol and ether[1][3].

-

tert-Butylsulfanyl Group : The tert-butyl group (-C(CH₃)₃) is large, non-polar, and sterically hindering. This functional group significantly increases the molecule's lipophilicity and is expected to drastically reduce its solubility in aqueous and polar solvents. Compounds with tert-butyl sulfide or disulfide groups are typically insoluble in water[4][5].

Prediction : The presence of the large, hydrophobic tert-butylsulfanyl group is expected to dominate the solubility profile, rendering 3-tert-Butylsulfanyl-pyridine-2-carbonitrile poorly soluble in water but soluble in non-polar organic solvents. A safety data sheet for the compound confirms its solubility in dichloromethane and ethyl acetate[6].

Logical Framework for Solubility Prediction

The interplay between the compound's functional groups and its expected solubility in different solvent types can be visualized as follows:

Quantitative and Qualitative Solubility Data

While specific quantitative data for the title compound is scarce, a qualitative summary can be compiled from safety data sheets and by referencing structurally related molecules.

Table 1: Solubility Profile of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

| Solvent | Solvent Type | Predicted/Known Solubility | Citation |

| Water | Polar Protic | Very Low / Insoluble | - |

| Ethanol | Polar Protic | Low to Medium | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Medium to High | - |

| Dichloromethane (DCM) | Non-Polar | Soluble | [6] |

| Ethyl Acetate | Polar Aprotic | Soluble | [6] |

| Toluene | Non-Polar | High | - |

| Hexane | Non-Polar | High | - |

Table 2: Comparative Solubility of Related Compounds

| Compound | Solvent | Solubility | Citation |

| Pyridine-2-carbonitrile | Water | Soluble | [3] |

| Pyridine-2-carbonitrile | Alcohol, Ether, Benzene | Soluble | [3] |

| Pyridine-2-carbonitrile | Petroleum Ether | Slightly Soluble | [3] |

| tert-Butyl disulfide | Water | Insoluble | [4] |

| Di-tert-butyl Polysulfide | Water | Not Soluble | [5] |

| Di-tert-butyl Polysulfide | Hexane | Soluble | [5] |

Experimental Protocol: Solubility Determination via Shake-Flask Method

The Shake-Flask method is a reliable and widely recognized technique for determining the thermodynamic equilibrium solubility of a compound.[7] The following protocol provides a standardized procedure suitable for generating accurate solubility data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

-

3-tert-Butylsulfanyl-pyridine-2-carbonitrile (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Preparation: Add an excess amount of solid 3-tert-Butylsulfanyl-pyridine-2-carbonitrile to a series of vials. The excess solid is crucial to ensure a saturated solution is achieved[8].

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[8]. Agitate the mixtures for a sufficient period to reach equilibrium, typically 24 to 72 hours[8][9]. The agitation ensures continuous contact between the solid and the solvent[8].

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter appropriate for the solvent[10][11]. This step must be performed carefully to avoid transferring any solid particles[8].

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a known volume of the clear saturated solution and dilute it with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification[11][12].

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the experimental protocol.

Conclusion

While published quantitative solubility data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is limited, a structural analysis strongly suggests it is a lipophilic compound with poor aqueous solubility but good solubility in non-polar organic solvents like dichloromethane. This guide provides the necessary theoretical framework and a detailed, practical protocol for researchers to precisely determine its solubility in various solvents, facilitating its application in drug discovery and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl disulfide, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Di-tert-butyl Polysulfide (TBPS 454) [cpchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on 3-tert-Butylsulfanyl-pyridine-2-carbonitrile: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, a key chemical intermediate in the development of novel therapeutics. The document covers essential safety and handling procedures, its physicochemical properties, and its significant role in the synthesis of potent anti-inflammatory agents.

Chemical and Physical Properties

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a substituted pyridine derivative. Its physical and chemical characteristics are crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂N₂S | [1] |

| Molecular Weight | 192.28 g/mol | [1] |

| CAS Number | 178811-40-0 | [1] |

| Appearance | Light yellow solid or oil | [1] |

| Melting Point | 38.3-38.6°C | [1] |

| Boiling Point | 322.7°C at 760 mmHg | [1] |

| Flash Point | 149°C | [1] |

| Density | 1.11 g/cm³ | [1] |

| Vapor Pressure | 0.000274 mmHg at 25°C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |

| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)Sc1cccnc1C#N |

Safety and Hazard Information

Understanding the potential hazards of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is paramount for ensuring laboratory safety. The following table summarizes the key hazard classifications and precautionary statements.

| Hazard Category | Classification and Precautionary Statements | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | [1] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | [1] | |

| Toxicological Data | Acute toxicity (oral): No data available. Skin corrosion/irritation: No data available. Serious eye damage/irritation: No data available. | [1] |

| Ecological Data | Toxicity to fish: No data available. Persistence and degradability: No data available. | [1] |

Handling, Storage, and First Aid

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling:

-

Avoid contact with skin and eyes.

-

Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Wash face, hands, and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Keep away from open flames, hot surfaces, and sources of ignition.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Store locked up.

-

Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

First Aid Measures:

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

-

Following Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.

-

Following Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Following Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Role in Drug Discovery and Development

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a crucial building block in the synthesis of potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitors.[2] These inhibitors are under investigation for the treatment of inflammatory diseases, particularly asthma.[3][4]

One such advanced molecule synthesized using this intermediate is AM103 (3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid).[2][3] AM103 has demonstrated excellent in vitro and in vivo efficacy in inhibiting leukotriene synthesis.[2]

Signaling Pathway Context: The Leukotriene Synthesis Pathway

Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid. The synthesis is initiated by the enzyme 5-lipoxygenase (5-LO) with the essential assistance of FLAP. FLAP inhibitors, developed from intermediates like 3-tert-Butylsulfanyl-pyridine-2-carbonitrile, block this pathway, thereby reducing the production of inflammatory leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase pathway by FLAP inhibitors.

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are not extensively documented in publicly available literature, its role as a synthetic intermediate is well-established. The synthesis of its derivatives, such as AM103, involves multi-step processes that are detailed in medicinal chemistry journals.

A generalized workflow for the utilization of this compound in a research setting is outlined below.

General Experimental Workflow

This diagram illustrates a typical workflow from handling the starting material to the synthesis and analysis of a final product in a drug discovery context.

Caption: A generalized workflow for chemical synthesis using an intermediate.

Conclusion

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a valuable chemical intermediate with significant applications in the synthesis of advanced drug candidates, particularly FLAP inhibitors for inflammatory diseases. While comprehensive toxicological data for the compound itself is limited, its handling requires adherence to standard laboratory safety protocols for hazardous chemicals. Its utility in constructing complex molecular architectures underscores its importance in the field of medicinal chemistry and drug development. Researchers and scientists using this compound should consult the available safety data sheets and relevant literature to ensure safe and effective application in their work.

References

- 1. 3-TERT-BUTYLSULFANYL-PYRIDINE-2-CARBONITRILE - Safety Data Sheet [chemicalbook.com]

- 2. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-tert-Butylsulfanyl-pyridine-2-carbonitrile material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, physical and chemical properties, and handling guidelines for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile (CAS No: 178811-40-0). The information is compiled for professionals in research and development who may be handling this compound.

Section 1: Chemical and Physical Properties

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a pyridine derivative with a molecular formula of C10H12N2S and a molecular weight of 192.28 g/mol .[1][2] It is identified by the CAS number 178811-40-0.[1][2] The compound is also known by synonyms such as 3-tert-Butylthio-2-cyanopyridine and 3-(tert-Butylthio)picolinonitrile.[3]

Structural Information

| Identifier | Value |

| IUPAC Name | 3-(tert-butylsulfanyl)pyridine-2-carbonitrile |

| SMILES String | CC(C)(C)Sc1cccnc1C#N[2] |

| InChI Key | VOYCFYNBUBXWDL-UHFFFAOYSA-N[2] |

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid, Oil, Yellow | [1][2] |

| Melting Point | 38.3-38.6°C | [1][3] |

| Boiling Point | 322.7°C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | [1] |

| Flash Point | 149°C | [1] |

| Vapor Pressure | 0.000274 mmHg at 25°C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |

Section 2: Safety and Hazard Information

Comprehensive toxicological and ecological data for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile is limited.[1] However, the available information indicates that it should be handled with care.

Hazard Classification

The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] The GHS07 pictogram, indicating a warning, is associated with this chemical.[2]

| Hazard Classification | Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[2] |

| Hazard Codes (R-Phrase) | Xn, Xi; R22 | Harmful if swallowed, Irritant[3] |

Precautionary Measures and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed when handling this compound.

| Precautionary Statement | Code |

| General | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| Eye Contact | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

The following diagram outlines the general workflow for handling hazardous chemicals, including recommended personal protective equipment.

Caption: General workflow for safe chemical handling and emergency response.

Section 3: First Aid Measures

In case of exposure, the following first aid measures should be taken.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Skin Contact | No specific data available, general recommendation is to wash with soap and water. |

| Ingestion | No specific data available, seek immediate medical attention. |

Section 4: Stability and Reactivity

Section 5: Storage and Disposal

The compound should be stored in a refrigerator.[3] For disposal, follow local, state, and federal regulations for hazardous waste.

Section 6: Experimental Protocols

Detailed experimental protocols involving 3-tert-Butylsulfanyl-pyridine-2-carbonitrile are not available in the public domain based on the conducted search. Researchers should develop specific protocols based on the intended application, incorporating the safety and handling information provided in this guide.

The following diagram illustrates a logical relationship for protocol development concerning this chemical.

Caption: Logical steps for developing an experimental protocol.

Section 7: Toxicological and Ecological Information

As of the latest available data, specific studies on the acute toxicity (other than oral), skin corrosion/irritation, serious eye damage/irritation, and ecological effects (such as toxicity to fish) have not been reported.[1] Therefore, the environmental impact and full toxicological profile of this compound are not yet determined.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Users should consult the original SDS from the supplier for the most current and complete information. All personnel handling this chemical should be adequately trained in laboratory safety procedures.

References

Methodological & Application

Experimental protocol for using 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Application Notes for 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

Introduction

3-tert-Butylsulfanyl-pyridine-2-carbonitrile is a heterocyclic organic compound that has gained interest in medicinal chemistry and drug discovery. While not extensively studied as an independent agent, it serves as a crucial structural component in the development of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a key protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[1][2] Consequently, inhibitors of FLAP that incorporate the 3-tert-Butylsulfanyl-pyridine-2-carbonitrile moiety are under investigation for the treatment of various inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4]

Mechanism of Action: Targeting the Leukotriene Pathway

The biological activity of compounds containing the 3-tert-Butylsulfanyl-pyridine-2-carbonitrile scaffold is primarily attributed to their ability to inhibit the 5-lipoxygenase (5-LO) pathway. This pathway is responsible for the conversion of arachidonic acid into leukotrienes.[5][6] FLAP, an integral nuclear membrane protein, plays an essential role by binding arachidonic acid and presenting it to the 5-lipoxygenase enzyme for the subsequent synthesis of Leukotriene A4 (LTA4).[2][7] LTA4 is then further metabolized to Leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent pro-inflammatory mediators involved in attracting and activating immune cells, increasing vascular permeability, and causing smooth muscle contraction.[5]

By inhibiting FLAP, compounds such as AM103, which contains the 3-tert-Butylsulfanyl-pyridine-2-carbonitrile core, prevent the initial step of leukotriene synthesis, leading to a reduction in the production of all downstream leukotrienes.[4] This mechanism provides a therapeutic strategy for mitigating the inflammatory responses characteristic of diseases like asthma.[3]

Therapeutic Potential

The development of FLAP inhibitors is a promising area of research for inflammatory disorders. One of the most well-documented compounds incorporating the 3-tert-Butylsulfanyl-pyridine-2-carbonitrile structure is 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103) .[4] Clinical and preclinical studies have demonstrated that AM103 effectively inhibits the production of LTB4 in human whole blood and shows efficacy in animal models of inflammation.[8] These findings underscore the potential of this class of compounds as therapeutic agents for respiratory and other inflammatory conditions.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo activity of AM103, a representative FLAP inhibitor containing the 3-tert-Butylsulfanyl-pyridine-2-carbonitrile moiety.

| Compound | Assay | Species | Activity | Reference |

| AM103 | FLAP Binding Assay | - | IC₅₀ = 4.2 nM | [1] |

| AM103 | Human Blood LTB₄ Inhibition | Human | IC₅₀ = 349 nM | [1] |

| AM103 | Rat ex vivo Whole-Blood LTB₄ Inhibition (oral, 1 mg/kg) | Rat | EC₅₀ ≈ 60 nM | [5] |

| AM103 | In vivo Rat Lung LTB₄ Inhibition | Rat | ED₅₀ = 0.8 mg/kg | [5] |

| AM103 | In vivo Rat Lung Cysteinyl Leukotriene Inhibition | Rat | ED₅₀ = 1 mg/kg | [5] |

| AM803 | Ex vivo Rat Whole Blood LTB₄ Inhibition (oral, 1 mg/kg) | Rat | EC₅₀ ≈ 7 nM | [8] |

| AM803 | In vivo Rat Lung LTB₄ Inhibition | Rat | ED₅₀ = 0.12 mg/kg | [8] |

| AM803 | In vivo Rat Lung Cysteinyl Leukotriene Inhibition | Rat | ED₅₀ = 0.37 mg/kg | [8] |

*AM803 is a close structural analog of AM103.

Experimental Protocols

Protocol 1: Plausible Synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile

This protocol describes a plausible two-step synthesis of 3-tert-Butylsulfanyl-pyridine-2-carbonitrile starting from commercially available 3-amino-2-cyanopyridine.

Step 1: Diazotization and Halogenation of 3-Amino-2-cyanopyridine

-

Reaction Setup: In a well-ventilated fume hood, add 3-amino-2-cyanopyridine (1 equivalent) to a solution of hydrobromic acid (48%). Cool the mixture to 0-5°C in an ice-water bath with constant stirring.

-

Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the cooled mixture, ensuring the temperature remains below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%) and cool it to 0-5°C. Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours, or until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture and pour it into a mixture of ice and water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-bromo-pyridine-2-carbonitrile.

-

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with tert-Butylthiol

-

Reaction Setup: Dissolve the purified 3-bromo-pyridine-2-carbonitrile (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Thiolate Formation: In a separate flask, prepare the sodium salt of tert-butylthiol by adding tert-butylthiol (1.2 equivalents) to a suspension of sodium hydride (1.2 equivalents) in the same solvent at 0°C. Stir until hydrogen evolution ceases.

-

Substitution Reaction: Slowly add the solution of 3-bromo-pyridine-2-carbonitrile to the prepared sodium tert-butylthiolate solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require gentle heating (e.g., 50-70°C) to proceed to completion.

-

Work-up: Once the reaction is complete, quench the mixture by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude 3-tert-Butylsulfanyl-pyridine-2-carbonitrile by column chromatography or recrystallization.

Protocol 2: Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood